5-Amino-4-bromo-2-methoxyphenol;hydrochloride
Description
5-Amino-4-bromo-2-methoxyphenol hydrochloride is a halogenated phenolic compound featuring an amino group, bromine substituent, and methoxy group on a benzene ring. The compound’s applications are inferred to align with halogenated phenols, which are often intermediates in pharmaceuticals, agrochemicals, or dye synthesis. Safety data for its close analog, 4-(aminomethyl)-5-bromo-2-methoxyphenol hydrochloride, highlight standard handling precautions for halogenated amines, including avoiding inhalation and skin contact .
Properties
IUPAC Name |
5-amino-4-bromo-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-11-7-2-4(8)5(9)3-6(7)10;/h2-3,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYBHUKDZRNXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-methoxyphenol;hydrochloride typically involves multi-step reactions. One common method includes:
Amination: The substitution of a hydrogen atom with an amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is common to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Substitution: The compound can participate in substitution reactions, where the bromo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: De-brominated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H8BrClN2O2
- Molecular Weight : 251.50 g/mol
- Structural Features : The compound features a bromine atom at the fourth position, an amino group at the fifth position, and a methoxy group at the second position of a phenolic ring.
Biological Activities
5-Amino-4-bromo-2-methoxyphenol;hydrochloride exhibits notable biological activities that make it a candidate for further investigation in drug development:
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes, which is crucial for its potential therapeutic applications. Its structural components influence its interaction with biological targets, allowing it to modulate enzyme activity by binding to active sites or altering enzyme conformation.
Table 1: Enzyme Inhibition Properties
| Enzyme | IC50 (μM) |
|---|---|
| Dihydrofolate Reductase | 2.67 |
| DNA Gyrase | 31.64 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
Table 2: Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.22 | Bactericidal |
| Derivative A | 0.25 | Bactericidal |
Case Studies
Several case studies have explored the efficacy and therapeutic potential of this compound:
Study on Antimicrobial Resistance
A study demonstrated that derivatives of this compound exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, effectively lowering their MICs against resistant strains of bacteria.
Cancer Cell Line Studies
In vitro tests on various cancer cell lines showed that the compound significantly reduced cell proliferation rates compared to control groups, reinforcing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-methoxyphenol;hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Halogen Effects: Bromine-substituted derivatives (e.g., 2-amino-5-bromophenol hydrochloride) exhibit lower yields (36.1%) compared to methyl-substituted analogs (50.8%), likely due to bromine’s steric bulk and slower reaction kinetics .
- Reagent Specificity : Trichloroacetyl chloride in methyl-substituted syntheses may improve electrophilic substitution efficiency, whereas oxalyl chloride is preferred for brominated systems .
- Methoxy vs.
Physicochemical and Functional Properties
Molecular Weight and Polarity
- 5-Amino-4-bromo-2-methoxyphenol HCl: Molecular weight ≈ 266.5 g/mol (estimated).
- 2-Amino-5-bromophenol HCl: Molecular weight = 205.94–207.93 g/mol (observed) .
- 5-Amino-4-chloro-2-methylphenol HCl: Lower molecular weight (≈ 191.5 g/mol) due to chlorine’s smaller atomic mass compared to bromine .
Analytical and Pharmacological Comparisons
HPLC Retention Behavior
- Retention Times: Brominated phenols (e.g., 2-amino-5-bromophenol HCl) exhibit longer retention times in reversed-phase HPLC due to increased hydrophobicity, whereas methoxy-substituted analogs elute earlier .
- Purity Assessment: Compounds like 2-amino-5-methylphenol HCl were validated against authentic samples via HPLC, achieving >98% purity under optimized mobile phases (e.g., acetonitrile:phosphate buffer) .
Pharmacological Potential
- Antimicrobial Activity: Chlorinated analogs (e.g., 5-amino-4-chloro-2-methylphenol HCl) are used in cosmetic preservatives, suggesting brominated versions may offer enhanced lipid membrane penetration due to bromine’s lipophilicity .
Biological Activity
5-Amino-4-bromo-2-methoxyphenol; hydrochloride is a significant compound in organic synthesis and biological research. Its unique structure, characterized by the presence of amino, bromo, and methoxy functional groups, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-4-bromo-2-methoxyphenol; hydrochloride is CHBrNO·HCl. The compound features:
- Amino Group (-NH) : Enhances hydrogen bonding capabilities.
- Bromo Group (-Br) : Increases lipophilicity and can participate in halogen bonding.
- Methoxy Group (-OCH) : Contributes to the compound's solubility and reactivity.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 223.56 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in water and organic solvents |
The biological activity of 5-Amino-4-bromo-2-methoxyphenol; hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding with biological molecules, while the bromo and methoxy groups enhance hydrophobic interactions. This combination allows the compound to modulate enzyme activity and influence cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that derivatives of similar phenolic compounds exhibit antitumor properties by disrupting microtubule dynamics during cell division. For instance, compounds with bromo substitutions have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells .
Case Study: Antitumor Effects
A study demonstrated that compounds structurally related to 5-Amino-4-bromo-2-methoxyphenol significantly inhibited cell proliferation in vitro. The mechanism involved interference with tubulin polymerization, leading to G2/M phase arrest and subsequent apoptosis in cancer cells .
Enzyme Inhibition
5-Amino-4-bromo-2-methoxyphenol; hydrochloride has been investigated for its potential as an enzyme inhibitor. Its structural components allow it to bind effectively to active sites of various enzymes, thereby modulating their activity. For example, it has been employed in studies examining enzyme interactions related to metabolic pathways .
Potential Therapeutic Applications
The compound is being explored for potential therapeutic applications due to its unique properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Drug Synthesis : As a precursor in drug synthesis, it can be utilized in developing new pharmaceuticals targeting specific diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 5-Amino-4-bromo-2-methoxyphenol; hydrochloride, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-methoxyphenol | Lacks amino group; less reactive | Limited enzyme interaction |
| 5-Amino-2-methoxyphenol | Lacks bromo group; altered reactivity | Reduced cytotoxicity |
| 4-Bromo-2-hydroxyaniline | Lacks methoxy group; different solubility | Varies based on substituents |
Q & A
Q. What are the key considerations for synthesizing 5-Amino-4-bromo-2-methoxyphenol hydrochloride, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves bromination of a methoxyphenol precursor followed by amination and hydrochlorination. To optimize yields:
- Use controlled bromination conditions (e.g., N-bromosuccinimide in DMF at 0–5°C) to avoid over-bromination.
- Employ reductive amination with sodium cyanoborohydride for selective amine introduction .
- Monitor reaction progress via TLC or HPLC, referencing purity standards (e.g., USP/EP guidelines for related halogenated aromatics) .
Q. What analytical techniques are critical for validating the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to confirm molecular geometry, leveraging its robustness for small-molecule structures .
- Spectroscopy : Combine H/C NMR (in deuterated DMSO) with high-resolution mass spectrometry (HRMS). Cross-reference peaks with databases for brominated analogs .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and compare retention times to certified reference materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Methodological Answer :
- NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, bromine’s inductive effect may deshield adjacent protons, altering splitting .
- MS Fragmentation : Perform tandem MS/MS to identify halogen-specific fragmentation pathways (e.g., loss of HBr or HCl) and compare with computational predictions (e.g., Gaussian software) .
- Cross-Validation : Confirm crystallographic data using ORTEP-3 for graphical representation of bond angles/distances .
Q. What experimental strategies mitigate polymorphism during crystallization of halogenated aromatic amines?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with slow evaporation to favor single-crystal growth.
- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (5–50°C) and identify stable polymorphs.
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) to disrupt competing nucleation pathways .
Q. How should stability studies be designed for amino-bromo-methoxyphenol derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Aging : Incubate samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC-UV.
- pH Stability : Prepare buffered solutions (pH 1–13) and monitor hydrolysis/oxidation products using LC-MS.
- Light Sensitivity : Expose to UV (365 nm) and quantify photodegradation with spectrophotometry, referencing safety protocols for halogenated compounds .
Data Interpretation and Contradiction Analysis
Q. How can conflicting crystallographic and spectroscopic data be reconciled for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts and compare with experimental data to identify conformational discrepancies.
- Twinned Crystals : Use SHELXD to detect twinning and reprocess diffraction data, ensuring correct space group assignment .
- Dynamic Effects : Consider temperature-dependent NMR to assess rotational barriers (e.g., methoxy group rotation affecting splitting patterns) .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
